3-(4-Chlorophenyl)-5-(phenoxymethyl)isoxazole
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Overview
Description
Isoxazoles are a class of organic compounds that contain an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is nitrogen and the other oxygen . The compound you mentioned, “3-(4-Chlorophenyl)-5-(phenoxymethyl)isoxazole”, is a derivative of isoxazole with additional phenyl and phenoxymethyl groups.
Synthesis Analysis
Isoxazoles can be synthesized through several methods. One common method is the cyclization of hydroxylamines and α,β-unsaturated carbonyl compounds . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides and alkynes .Molecular Structure Analysis
The isoxazole ring is planar and aromatic. It has a dipole moment with the positive end on the side of the more electronegative oxygen atom . The additional phenyl and phenoxymethyl groups in “this compound” would add complexity to the molecule’s structure.Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Isoxazoles are generally stable compounds . They are polar due to the presence of the oxygen and nitrogen atoms in the isoxazole ring .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Innovative methods for synthesizing isoxazole derivatives, including 3-(4-Chlorophenyl)-5-(phenoxymethyl)isoxazole, have been developed. These techniques often involve reactions like condensation or cycloaddition and aim to improve yields and simplify processes (Popat et al., 2004).
Structural Analysis : Detailed structural analysis of isoxazole compounds has been conducted using various spectroscopic methods. This research helps in understanding the molecular geometry and electronic properties of these compounds, which is crucial for their potential applications in drug design (Eryılmaz et al., 2016).
Biological Activities and Potential Therapeutic Uses
Antimicrobial Activity : Several studies have evaluated the antimicrobial properties of isoxazole derivatives. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Kiyani & Mosallanezhad, 2018).
Anticancer Properties : Some isoxazole compounds have been found to exhibit anticancer activity. Research in this area focuses on understanding their mechanism of action and evaluating their efficacy against different cancer cell lines (Shaw et al., 2012).
Pharmacological Screening : Isoxazole derivatives have been subjected to various pharmacological screenings to determine their potential as chemotherapeutic agents. These studies include evaluating their effectiveness in treating conditions like colon cancer and assessing their interaction with biological targets (Sudheendra & Moid, 2012).
Environmental and Green Chemistry Applications
- Green Synthesis Methods : Recent advances in green chemistry have led to the development of eco-friendly synthesis methods for isoxazole compounds. These methods aim to reduce the environmental impact of chemical synthesis and improve sustainability (Mosallanezhad & Kiyani, 2019).
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-8-6-12(7-9-13)16-10-15(20-18-16)11-19-14-4-2-1-3-5-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBLGWCAVOLVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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